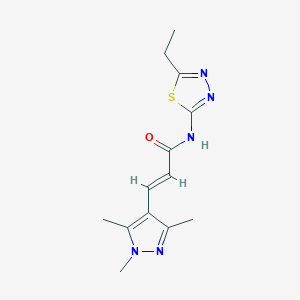
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide targets the BTK pathway by irreversibly binding to the enzyme and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to result in the reduction of B-cell proliferation and survival, as well as the inhibition of B-cell receptor signaling. This compound has also been shown to have an immunomodulatory effect, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide as a research tool is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. However, its irreversible binding to BTK can also be a limitation, as it may result in prolonged inhibition even after the drug has been cleared from the system.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide. One area of interest is the investigation of its efficacy in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is the exploration of its use in the treatment of autoimmune diseases, as well as the development of more selective and reversible BTK inhibitors.
Synthesemethoden
The synthesis of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide involves several steps, starting from the reaction of 4-fluoro-3-nitrobenzoic acid with cyclopentylmethylamine to form the corresponding amide. The nitro group is then reduced to an amino group, followed by chlorination of the benzene ring to introduce the chlorine atom. Finally, the resulting compound is acylated with 4-fluorobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-11-7-10(5-6-12(11)15)13(17)16-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAXPZYDOPFAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)
![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

